![molecular formula C28H30ClO11- B11816517 L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-](/img/structure/B11816517.png)
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is a chiral chemical compound derived from a xylopyranose sugar molecule. It features a unique structure with four acetyl groups and a substituted benzene ring, which contributes to its distinct properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is utilized in various scientific research applications, including:
Chemistry: Studying the interactions between sugars and other molecules.
Biology: Investigating the role of sugars in biological systems.
Medicine: Exploring potential therapeutic applications, such as inhibitors for specific enzymes.
Industry: Developing new materials and compounds with unique properties
Mécanisme D'action
The mechanism of action for L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- β-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-
- (3S,4R,5S,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetraacetate .
Uniqueness
L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)- is unique due to its specific chiral configuration and the presence of both acetyl groups and a substituted benzene ring. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C28H30ClO11- |
|---|---|
Poids moléculaire |
578.0 g/mol |
Nom IUPAC |
2-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-hydroxyoxan-3-yl]acetate |
InChI |
InChI=1S/C28H31ClO11/c1-5-36-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)29)25-28(14-23(33)34,40-17(4)32)26(38-16(3)31)24(27(35)39-25)37-15(2)30/h6-11,13,24-27,35H,5,12,14H2,1-4H3,(H,33,34)/p-1/t24-,25-,26-,27?,28-/m0/s1 |
Clé InChI |
FCZGGBXWAIZLDB-QOEMJQGFSA-M |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@]([C@H]([C@@H](C(O3)O)OC(=O)C)OC(=O)C)(CC(=O)[O-])OC(=O)C)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)O)OC(=O)C)OC(=O)C)(CC(=O)[O-])OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
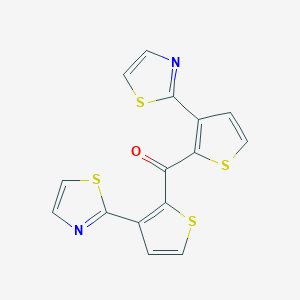




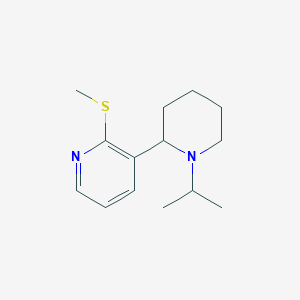
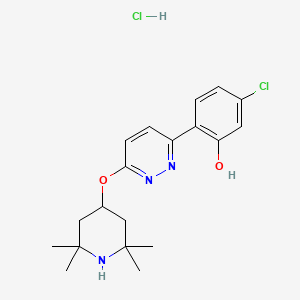
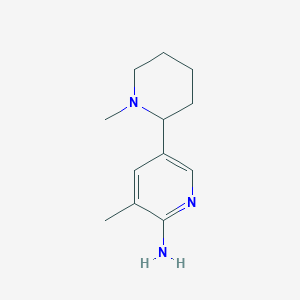

![Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate](/img/structure/B11816500.png)
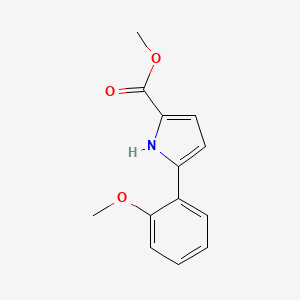
![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)
